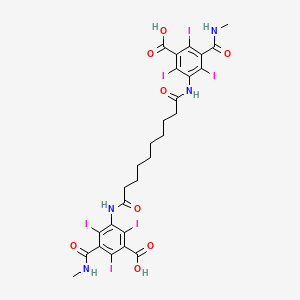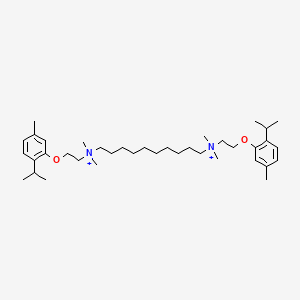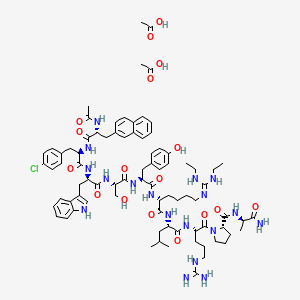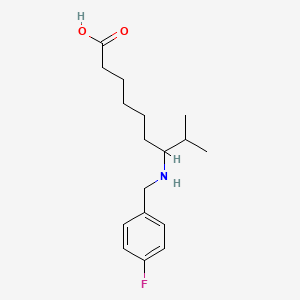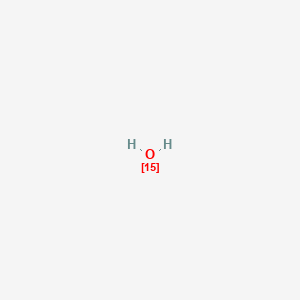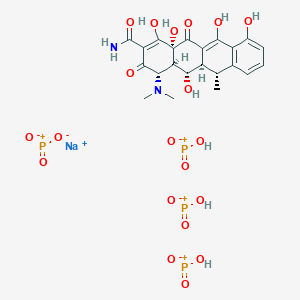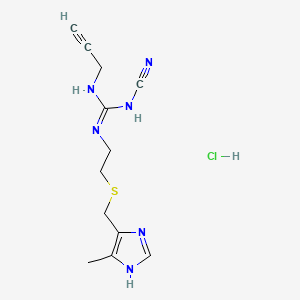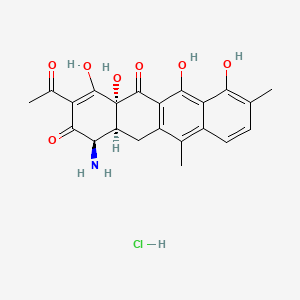
Cetocycline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cetocycline hydrochloride is a member of the tetracycline class of antibiotics, known for its broad-spectrum antibacterial activity. It is a semi-synthetic derivative of tetracycline, designed to overcome resistance mechanisms and improve pharmacokinetic properties. This compound is used to treat various bacterial infections by inhibiting protein synthesis in bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cetocycline hydrochloride typically involves the modification of the tetracycline core structure. The process begins with the fermentation of Streptomyces bacteria to produce tetracycline. This is followed by chemical modifications to introduce specific functional groups that enhance its antibacterial activity and stability. Common reagents used in the synthesis include acetic anhydride, hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the tetracycline precursor. This is followed by chemical synthesis steps to modify the tetracycline structure. The production process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
Cetocycline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidation products, which may affect the compound’s stability and efficacy.
Reduction: Reduction reactions can modify the functional groups on the tetracycline core, potentially altering its antibacterial properties.
Substitution: Substitution reactions involve replacing specific functional groups with others to enhance the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include modified tetracycline derivatives with enhanced antibacterial activity and stability. These derivatives are further purified and tested for their efficacy against various bacterial strains.
科学研究应用
Cetocycline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of tetracyclines and their derivatives.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.
Industry: Utilized in the development of new antibiotics and antibacterial agents.
作用机制
Cetocycline hydrochloride exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively stopping bacterial protein synthesis. The molecular targets include the bacterial ribosome and associated protein synthesis machinery.
相似化合物的比较
Similar Compounds
Similar compounds in the tetracycline class include:
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness
Cetocycline hydrochloride is unique due to its enhanced stability and activity against resistant bacterial strains. Unlike some older tetracyclines, it is less susceptible to degradation and has improved pharmacokinetic properties, making it a valuable option for treating infections caused by resistant bacteria.
属性
CAS 编号 |
53274-41-2 |
|---|---|
分子式 |
C22H22ClNO7 |
分子量 |
447.9 g/mol |
IUPAC 名称 |
(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride |
InChI |
InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1 |
InChI 键 |
PPJJEMJYGGEVPV-JKPGXYSKSA-N |
手性 SMILES |
CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
规范 SMILES |
CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


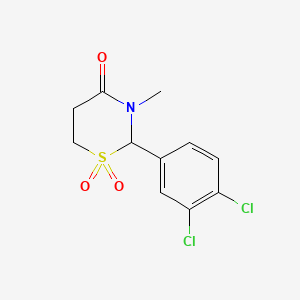
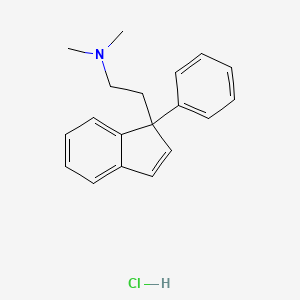
![1-[(1R,5S)-3-[(E)-3-phenylprop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B10859160.png)

